molecular formula C16H20N6O2 B7002462 N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide

N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide

Cat. No.: B7002462
M. Wt: 328.37 g/mol
InChI Key: XFPOCFHGRWTADK-IAQYHMDHSA-N
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Description

N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a piperidine ring, and a pyrazole moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-10(2)22-13(7-9-18-22)15-11(5-6-14(23)20-15)19-16(24)12-4-3-8-17-21-12/h3-4,7-11,15H,5-6H2,1-2H3,(H,19,24)(H,20,23)/t11-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPOCFHGRWTADK-IAQYHMDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(CCC(=O)N2)NC(=O)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling with the pyridazine ring. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or their equivalents under reflux conditions.

    Coupling with Pyridazine Ring: The final step involves the coupling of the piperidine and pyrazole intermediates with a pyridazine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3R)-6-oxo-2-(2-methylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide
  • N-[(2R,3R)-6-oxo-2-(2-ethylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide
  • N-[(2R,3R)-6-oxo-2-(2-phenylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide

Uniqueness

The uniqueness of N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide lies in its specific substitution pattern and the presence of the isopropyl group on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.

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